Tyrosylphenylalanine

Description

Significance of Dipeptides in Contemporary Biochemical and Pharmaceutical Research

Dipeptides, organic compounds formed from two amino acids linked by a single peptide bond, represent the simplest iteration of peptides. researchgate.nethmdb.ca Despite their structural simplicity, they are of considerable interest in biochemical and pharmaceutical research. researchgate.netbachem.com Their low molecular weight, potential for oral administration, and relative ease of synthesis make them attractive candidates for drug discovery and development. researchgate.netbachem.com

In biological systems, dipeptides are not merely intermediates in protein digestion and catabolism; they can also act as signaling molecules and have various physiological effects. hmdb.cawikipedia.org Dietary proteins are broken down into dipeptides and amino acids, with dipeptides being absorbed more rapidly due to a distinct uptake mechanism. wikipedia.org Some dipeptides exhibit a range of bioactive properties, including antioxidant, anti-inflammatory, and neurotransmitter functions. bachem.comontosight.ai For example, the dipeptide carnosine (beta-alanyl-L-histidine) is found in high concentrations in muscle and brain tissues and is noted for its antioxidant properties. bachem.comwikipedia.org

The versatility of dipeptides extends to their applications in biotechnology and pharmaceutical formulation. They can have significantly different properties than their constituent amino acids; for instance, some dipeptides are far more water-soluble and stable under conditions like sterilization, which is a valuable trait for nutritional and therapeutic infusions. wikipedia.orgresearchgate.net Furthermore, hydrophobic dipeptides can self-assemble into ordered nanostructures like nanotubes and hydrogels, presenting opportunities in biomedical nanotechnology and cell culture. bachem.com

Historical Context and Evolution of Research on H-Tyr-Phe-OH (Tyrosyl-Phenylalanine)

The scientific history of H-Tyr-Phe-OH is intrinsically linked to the foundational research on its constituent amino acids, L-tyrosine and L-phenylalanine. The metabolic relationship between these two amino acids was a subject of speculation for decades. As early as 1913, it was observed that L-tyrosine could be formed in livers perfused with DL-phenylalanine. nih.govresearchgate.net However, definitive proof that phenylalanine is a precursor to tyrosine came in 1940 from a study by Moss and Schoenheimer, who used deuterated phenylalanine to trace its conversion to tyrosine in rats. nih.govresearchgate.net This established a key metabolic pathway that is fundamental to understanding the biological context of peptides containing these residues.

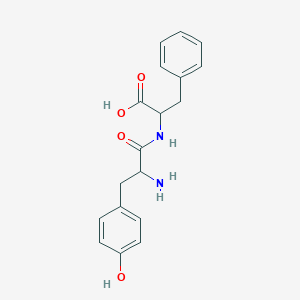

H-Tyr-Phe-OH itself is a dipeptide composed of L-tyrosine and L-phenylalanine. hmdb.ca It is recognized as an incomplete breakdown product of protein digestion or catabolism. hmdb.ca Early research into peptides often focused on their synthesis and basic properties. The synthesis of dipeptides generally involves protecting the amino group of one amino acid and the carboxyl group of another, followed by a coupling reaction to form the amide bond, and subsequent deprotection. wikipedia.org

More recently, research on H-Tyr-Phe-OH has evolved to investigate its specific biological activities. Studies have identified it as an inhibitor of the angiotensin-converting enzyme (ACE), with an inhibition rate of 48% at a concentration of 50 μM. medchemexpress.com This positions it within a class of peptides investigated for potential antihypertensive properties. medchemexpress.comtargetmol.com Additionally, it has been found to exhibit xanthine (B1682287) oxidase inhibitory activity, suggesting a potential role in lowering uric acid. medchemexpress.comtargetmol.com

Emerging Research Avenues and Translational Potential for H-Tyr-Phe-OH in Academic Settings

Current and future research on H-Tyr-Phe-OH is exploring its potential in several specialized areas of biochemical and medical science. One of the most prominent emerging avenues is its use as a biomarker. Research has pointed to H-Tyr-Phe-OH as a potential biomarker for differentiating between benign thyroid nodules and thyroid cancer. medchemexpress.comtargetmol.com This application stems from metabolomic profiling studies that identify changes in the levels of small molecules associated with disease states.

Another key area of investigation is its role in cellular regulation. H-Tyr-Phe-OH has been identified as a regulator of interleukin-8 (IL-8) production in neutrophil-like cells, which was discovered through metabolomic analysis of parapneumonic effusion. medchemexpress.comtargetmol.com This suggests a potential role in modulating inflammatory responses.

The translational potential for H-Tyr-Phe-OH in academic research is significant. It serves as a valuable building block in peptide synthesis for creating more complex bioactive peptides and peptidomimetics for drug development. chemimpex.com Its structure is used in studies of protein-protein interactions, enzyme activity, and receptor binding. chemimpex.com Furthermore, there is growing interest in its application in the formulation of nutraceuticals and dietary supplements, with a focus on its potential to influence neurotransmitter synthesis, which could have implications for cognitive function and mood regulation. chemimpex.com The unique chemical properties of its constituent amino acids also make it a subject of interest in studies of oxidative stress and peptide cleavage. rsc.org

Data Tables

Table 1: Physicochemical Properties of H-Tyr-Phe-OH

| Property | Value | Source |

| Alias | L-Tyrosyl-L-phenylalanine | targetmol.com |

| Molecular Formula | C₁₈H₂₀N₂O₄ | chemimpex.combioscience.co.uk |

| Molecular Weight | 328.36 g/mol | hmdb.cachemimpex.com |

| Appearance | White to off-white powder | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| CAS Number | 17355-11-2 | chemimpex.combioscience.co.uk |

Table 2: Investigated Biological Activities of H-Tyr-Phe-OH

| Biological Activity | Finding | Research Context | Source |

| ACE Inhibition | Inhibits angiotensin-converting enzyme (ACE) with a 48% inhibition rate at 50 μM. | Cardiovascular research, antihypertensive agents. | medchemexpress.com |

| Xanthine Oxidase Inhibition | Exhibits inhibitory activity, suggesting potential for uric acid reduction. | Gout and hyperuricemia research. | medchemexpress.comtargetmol.com |

| Biomarker Potential | Investigated as a biomarker to differentiate benign thyroid nodules from thyroid cancer. | Oncology, diagnostics. | medchemexpress.comtargetmol.com |

| Immunomodulation | Acts as a regulator of Interleukin-8 (IL-8) production in neutrophil-like cells. | Immunology, inflammation research. | medchemexpress.comtargetmol.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c19-15(10-13-6-8-14(21)9-7-13)17(22)20-16(18(23)24)11-12-4-2-1-3-5-12/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWAPUBOXJWXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392345 | |

| Record name | Tyr-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tyrosyl-Phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17355-11-2 | |

| Record name | Tyr-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of H Tyr Phe Oh and Analogues

Advanced Strategies for Solid-Phase Peptide Synthesis of H-Tyr-Phe-OH

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone in the assembly of peptides like H-Tyr-Phe-OH due to its efficiency, ease of automation, and simplified purification procedures. nih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, or resin.

A common strategy for synthesizing H-Tyr-Phe-OH via SPPS utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group of the incoming amino acids. The synthesis commences by anchoring the C-terminal amino acid, phenylalanine, to a suitable resin, such as a Wang or Rink Amide resin. unibo.it The phenolic hydroxyl group of tyrosine is typically protected with a tert-butyl (tBu) group to prevent side reactions.

The synthetic cycle involves two main steps:

Deprotection: The Fmoc group of the resin-bound phenylalanine is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). unibo.itrsc.org

Coupling: The next amino acid, Fmoc-Tyr(tBu)-OH, is activated and coupled to the free amino group of the resin-bound phenylalanine. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as Oxyma Pure or 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. unibo.itresearchgate.net

This cycle of deprotection and coupling is repeated until the desired dipeptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to quench reactive species. unibo.it The crude peptide is then purified, often by reversed-phase high-performance liquid chromatography (RP-HPLC). vulcanchem.com

| SPPS Step | Reagents and Conditions | Purpose |

| Resin Loading | Fmoc-Phe-OH, DIC, Oxyma Pure, Wang resin | Anchoring the first amino acid to the solid support. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the N-terminal protecting group. |

| Coupling | Fmoc-Tyr(tBu)-OH, DIC, Oxyma Pure | Formation of the peptide bond. |

| Cleavage | TFA/H₂O/TIS (e.g., 95:2.5:2.5) | Release of the peptide from the resin and removal of side-chain protecting groups. |

| Purification | RP-HPLC | Isolation of the pure dipeptide. |

Solution-Phase Synthetic Approaches for H-Tyr-Phe-OH and Its Derivatives

Solution-phase peptide synthesis (SolPS), while often more labor-intensive than SPPS, remains a valuable method, particularly for large-scale synthesis and the preparation of peptide fragments. vulcanchem.commdpi.com In this approach, protected amino acids are coupled in a suitable organic solvent, and the resulting dipeptide is isolated and purified after each step.

A typical solution-phase synthesis of H-Tyr-Phe-OH would involve the coupling of a C-terminally protected phenylalanine derivative, such as H-Phe-OMe (phenylalanine methyl ester), with an N-terminally and side-chain protected tyrosine derivative, for example, Boc-Tyr(Bzl)-OH (N-tert-butyloxycarbonyl, O-benzyl-L-tyrosine). The coupling can be achieved using various reagents, including the mixed anhydride (B1165640) method with isobutyl chloroformate and a base like N-methylmorpholine (NMM). google.com

Following the coupling reaction, the protecting groups are removed in a stepwise manner. For instance, the methyl ester at the C-terminus can be saponified using a base like sodium hydroxide, followed by the removal of the N-terminal Boc group and the benzyl (B1604629) ether from the tyrosine side chain via catalytic hydrogenation.

| Solution-Phase Step | Reactants | Coupling/Deprotection Reagents | Intermediate/Product |

| Coupling | Boc-Tyr(Bzl)-OH + H-Phe-OMe | Isobutyl chloroformate, NMM | Boc-Tyr(Bzl)-Phe-OMe |

| C-terminal Deprotection | Boc-Tyr(Bzl)-Phe-OMe | NaOH (Saponification) | Boc-Tyr(Bzl)-Phe-OH |

| N-terminal & Side-chain Deprotection | Boc-Tyr(Bzl)-Phe-OH | H₂, Pd/C (Hydrogenolysis) | H-Tyr-Phe-OH |

Rational Design and Synthesis of Chemically Modified H-Tyr-Phe-OH Analogues

The modification of the H-Tyr-Phe-OH scaffold is a key strategy to enhance its properties, such as receptor affinity, selectivity, metabolic stability, and cell permeability. acs.org

Exploration of N-Terminal and C-Terminal Functional Group Modifications

Modifications at the N- and C-termini of the dipeptide can significantly influence its biological activity and pharmacokinetic profile. For instance, N-terminal modifications, such as acylation with groups like acetyl or carboxybenzyl (Cbz), can alter the charge and lipophilicity of the molecule. frontiersin.org C-terminal modifications, such as amidation (e.g., H-Tyr-Phe-NH₂), often increase resistance to carboxypeptidases and can enhance receptor binding affinity. acs.org

The synthesis of these modified analogues generally follows standard peptide coupling procedures, incorporating the desired modifying group at the appropriate stage. For example, to synthesize the C-terminally amidated analogue, a Rink Amide resin would be used in SPPS, which upon cleavage with TFA yields the C-terminal amide directly. unibo.it

Impact of Stereochemical Variations on H-Tyr-Phe-OH Analogue Synthesis

The stereochemistry of the amino acid residues is crucial for the three-dimensional structure of the peptide and its interaction with biological targets. pnas.org The synthesis of diastereomeric analogues of H-Tyr-Phe-OH, where one or both amino acids are replaced by their D-isomers (e.g., H-D-Tyr-Phe-OH, H-Tyr-D-Phe-OH, or H-D-Tyr-D-Phe-OH), can lead to profound changes in biological activity. nih.gov

The synthesis of these stereoisomers is straightforward using either SPPS or SolPS, simply by substituting the L-amino acid with the corresponding D-amino acid derivative during the synthesis. nih.gov For example, studies on endomorphin-2 analogues have shown that the natural L-configuration is often optimal for receptor binding, and the introduction of D-amino acids can significantly reduce this interaction. nih.gov

Incorporation of Non-Canonical Amino Acids and Strategic Protecting Group Schemes

The introduction of non-canonical amino acids (ncAAs) into the H-Tyr-Phe-OH sequence is a powerful tool to explore novel chemical space and improve peptide properties. acs.orgmdpi.com Examples of ncAAs include those with modified side chains, such as fluorinated phenylalanine, or conformationally constrained residues like tetrahydroisoquinoline-3-carboxylic acid (Tic). pnas.orgrsc.org The incorporation of such residues can enhance metabolic stability and influence the peptide's conformation. rsc.org

The synthesis of these analogues requires the availability of the corresponding protected ncAAs. The protecting group strategy must be carefully chosen to be compatible with the specific ncAAs. For example, the Trityl (Trt) group for Nα-protection offers mild deprotection conditions, which can be advantageous when working with sensitive ncAAs. researchgate.net

| Modification Type | Example Analogue | Synthetic Strategy | Potential Impact |

| C-terminal Amidation | H-Tyr-Phe-NH₂ | Use of Rink Amide resin in SPPS. | Increased metabolic stability, altered receptor binding. |

| Stereochemical Variation | H-Tyr-D-Phe-OH | Incorporation of Fmoc-D-Phe-OH in SPPS. | Altered 3D structure and biological activity. nih.gov |

| Non-Canonical Amino Acid | H-Tyr-(p-F-Phe)-OH | Use of Fmoc-(p-F-Phe)-OH in synthesis. | Enhanced metabolic stability, modified binding affinity. rsc.org |

Synthetic Pathways for Nucleopeptides Incorporating Tyrosine and Phenylalanine Residues

Nucleopeptides are hybrid molecules composed of nucleic acid bases covalently linked to amino acids or peptides. The synthesis of nucleopeptides containing Tyr and Phe residues involves specialized chemical strategies to conjugate the nucleobase to the peptide backbone or a side chain.

A common approach involves the synthesis of a protected amino acid or peptide, followed by the coupling of a suitably functionalized nucleobase. For instance, the N-terminus or the side chain of an amino acid can be derivatized to allow for the attachment of a nucleobase. The synthesis often requires orthogonal protecting group strategies to ensure that the various reactive functionalities on both the peptide and the nucleobase are selectively addressed during the synthetic route. The mild deprotection conditions offered by protecting groups like Trityl can be particularly useful in the synthesis of these complex conjugates. researchgate.net

Biochemical Interactions and Enzymatic Activity Modulations by H Tyr Phe Oh

Mechanistic Studies of Angiotensin-Converting Enzyme (ACE) Inhibition by H-Tyr-Phe-OH

H-Tyr-Phe-OH has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. cgu.edu.twtargetmol.commedchemexpress.com Research indicates that at a concentration of 50 μM, H-Tyr-Phe-OH can inhibit ACE activity by 48%. medchemexpress.com The mechanism of this inhibition is related to the structure of the dipeptide, particularly the identity of its C-terminal amino acid. Studies have shown that the presence of aromatic amino acids like phenylalanine or tyrosine at the C-terminus of a peptide enhances its ACE-inhibitory activity. researchgate.net

Molecular docking studies on the related dipeptide, Phe-Tyr (FY), have provided insights into the specific interactions with the ACE active site. These studies revealed that FY acts as a noncompetitive inhibitor. targetmol.com The dipeptide is thought to interact with the S2 subsite of the ACE active site. nih.gov Specific hydrogen bonds are formed between the dipeptide and key residues of the enzyme, including Gln-281, Asp-415, and Tyr-520. nih.gov These interactions stabilize the enzyme-inhibitor complex, leading to a reduction in the enzyme's catalytic efficiency. The binding energy of the Phe-Tyr dipeptide to ACE has been calculated to be -7.8 kcal/mol. nih.gov

| Inhibitor | Concentration | % Inhibition | Inhibition Type | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|---|

| H-Tyr-Phe-OH | 50 μM | 48% | Data Not Available | Data Not Available | Data Not Available |

| Phe-Tyr (FY) | Data Not Available | Data Not Available | Noncompetitive | -7.8 | Gln-281, Asp-415, Tyr-520 |

Investigation of Xanthine (B1682287) Oxidase Inhibition Activity Exhibited by H-Tyr-Phe-OH

H-Tyr-Phe-OH has been shown to exhibit inhibitory activity against xanthine oxidase, an enzyme involved in purine (B94841) metabolism and the production of uric acid. cgu.edu.twtargetmol.commedchemexpress.com This suggests a potential role for the dipeptide in regulating uric acid levels. medchemexpress.com However, while the inhibitory action is noted, specific quantitative data such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for H-Tyr-Phe-OH are not extensively documented in the available literature.

Interestingly, studies on the individual constituent amino acids of H-Tyr-Phe-OH have found that neither tyrosine nor phenylalanine on their own inhibit xanthine oxidase. jci.org This indicates that the dipeptide structure is crucial for its interaction with and inhibition of the enzyme. The inhibitory properties likely arise from the specific conformation and chemical properties of the combined peptide, which are not present in the free amino acids.

Regulatory Roles of H-Tyr-Phe-OH in Interleukin-8 Production within Neutrophil-Like Cells

Research has identified H-Tyr-Phe-OH as a regulator of Interleukin-8 (IL-8) production in neutrophil-like cells. cgu.edu.twtargetmol.commedchemexpress.com IL-8 is a potent pro-inflammatory chemokine responsible for the recruitment and activation of neutrophils at sites of inflammation. nih.govnih.govwikipedia.org A metabolomic study of parapneumonic effusion (PPE), a type of pleural effusion associated with pneumonia, found that the levels of various dipeptides were significantly elevated and strongly associated with the production of IL-8. nih.gov

To investigate this link, a study treated HL-60-derived neutrophilic cells with specific dipeptides. nih.gov The results showed that treatment with dipeptides, including Gly-Val and the tyrosine-containing Gly-Tyr, led to an increase in IL-8 production. nih.gov This suggests that dipeptides, likely including H-Tyr-Phe-OH, can act as signaling molecules that enhance the inflammatory response by stimulating neutrophils to produce more IL-8. nih.gov This function may play a significant role in the progression and regulation of inflammatory conditions. nih.gov

Interaction Profiling of H-Tyr-Phe-OH with Dipeptidyl Peptidases, including DPP III

H-Tyr-Phe-OH and related peptides have been studied for their interaction with dipeptidyl peptidases, particularly Dipeptidyl Peptidase III (DPP III). DPP III is a zinc-exopeptidase that cleaves dipeptides from the N-terminus of various peptide substrates. The dipeptide Tyr-Phe has been shown to be a potent inhibitor of DPP III isolated from rat brain, with an inhibition constant (Ki) of 8.4 µM.

Furthermore, synthetic analogs have been developed to probe these interactions more deeply. The hydroxamate derivative, Tyr-Phe-NHOH, is a strong, competitive inhibitor of human DPP III. mdpi.com The significant difference in inhibitory potency between Tyr-Phe-NHOH and Tyr-Gly-NHOH (which is about 70-fold less potent) highlights that the interaction is not solely based on the chelating effect of the hydroxamate group but that the amino acid side chains are of crucial importance for binding to the S1 and S2 subsites of the enzyme. jci.org Molecular dynamics simulations of the human DPP III in complex with H-Tyr-Phe-NHOH have revealed a monodentate mode of binding to the active-site zinc ion.

| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|---|

| Tyr-Phe | Rat Brain | 8.4 µM | Data Not Available |

| Tyr-Phe-NHOH | Human | 0.15 µM (at pH 8.0) | Competitive |

| Tyr-Gly-NHOH | Human | 10.5 µM (at pH 8.0) | Competitive |

Analysis of Phenylalanine 4-Monooxygenase (PAH) Substrate and Inhibitor Dynamics in the Context of H-Tyr-Phe-OH Constituent Amino Acids

The constituent amino acids of H-Tyr-Phe-OH, namely phenylalanine and tyrosine, are central to the function of Phenylalanine 4-monooxygenase (PAH). uniprot.org PAH is the enzyme that catalyzes the hydroxylation of L-phenylalanine to produce L-tyrosine, a critical step in phenylalanine catabolism. uniprot.org The activity of PAH is highly regulated, notably by its own substrate, phenylalanine.

Influence of H-Tyr-Phe-OH Constituent Amino Acids (Phenylalanine and Tyrosine) on Histone Lysine (B10760008) Methyltransferase Product Specificity

The amino acids phenylalanine and tyrosine, the building blocks of H-Tyr-Phe-OH, play a critical role in determining the product specificity of a class of enzymes known as histone lysine methyltransferases (KMTs). These enzymes are crucial for epigenetic regulation, as they add methyl groups to lysine residues on histone proteins. The methylation state of these residues (mono-, di-, or tri-methylation) can have distinct biological consequences.

A key determinant of this specificity is a "phenylalanine/tyrosine switch" located within the active site of many KMTs. Enzymes that possess a phenylalanine at this position are capable of catalyzing di- and tri-methylation of lysine. In contrast, enzymes that have a tyrosine at this same position are typically restricted to performing only mono- and di-methylation. This structural switch directly dictates the enzymatic outcome, demonstrating how the simple difference between a hydroxyl group on tyrosine versus its absence on phenylalanine can profoundly impact the function of these epigenetic modifiers.

Receptor Binding Affinities and Structure Activity Relationship Sar Studies of H Tyr Phe Oh Derived Peptides

H-Tyr-Phe-OH Related Peptides as Ligands for Opioid Receptors

The interaction of peptides derived from H-Tyr-Phe-OH with opioid receptors is primarily dictated by the key pharmacophoric elements present in the N-terminal tyrosine (Tyr) residue. The protonated amino group and the phenolic hydroxyl group of tyrosine are considered critical for receptor recognition and binding across all opioid receptor types. mdpi.com The subsequent phenylalanine (Phe) residue contributes to the ligand's activity and selectivity through the orientation of its aromatic side chain. The inherent conformational flexibility of short, linear peptides like H-Tyr-Phe-OH often results in a lack of high affinity and selectivity for a specific opioid receptor type, as the molecule can adapt its shape to fit into various receptor topographies. sci-hub.se Consequently, extensive research has focused on introducing structural modifications to constrain the peptide's conformation, thereby enhancing its affinity and preference for a single receptor type.

A significant breakthrough in the development of δ-opioid receptor ligands emerged from the incorporation of the conformationally constrained amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). The tripeptide H-Tyr-Tic-Phe-OH (TIP) and the tetrapeptide H-Tyr-Tic-Phe-Phe-OH (TIPP) were identified as highly potent and selective antagonists for the δ-opioid receptor. nih.govacs.org These compounds have become standard pharmacological tools for studying the δ-receptor system.

Further structure-activity relationship studies revealed that subtle modifications to the TIPP scaffold could dramatically alter a compound's efficacy, converting it from a pure antagonist to a partial or full agonist. nih.gov The replacement of the N-terminal Tyr¹ with various 4'-[N-(alkyl or aralkyl)carboxamido]phenylalanine analogues resulted in compounds with a wide spectrum of activities at the δ-receptor, from antagonism to full agonism, while maintaining subnanomolar or low nanomolar binding affinities. nih.gov For instance, the analogues [1-Ncp¹]TIPP and [2-Ncp¹]TIPP were identified as potent and selective δ-opioid agonists. nih.gov This demonstrates that the N-terminal residue plays a pivotal role in determining the functional nature of the ligand's interaction with the δ-receptor.

Below is a data table summarizing the binding affinities and functional activities of TIPP and several of its N-terminally modified analogues at the δ-opioid receptor.

| Compound | δ Receptor Binding Affinity (Ki, nM) | μ Receptor Binding Affinity (Ki, nM) | Selectivity (μ Ki / δ Ki) | Efficacy ([³⁵S]GTPγS) | Functional Profile |

|---|---|---|---|---|---|

| TIPP | 0.15 | 1800 | 12000 | e = 0 | Neutral Antagonist nih.gov |

| [Cpa¹]TIPP | 0.23 | 1500 | 6522 | e = 0 | Neutral Antagonist nih.gov |

| [Pcp¹]TIPP | 0.24 | 1000 | 4167 | e = 0.527 | Partial Agonist nih.gov |

| [1-Ncp¹]TIPP | 0.19 | 1900 | 10000 | e = 0.957 | Full Agonist nih.gov |

| [2-Ncp¹]TIPP | 0.22 | 2000 | 9091 | e = 0.975 | Full Agonist nih.gov |

Data sourced from studies on TIPP analogues. nih.gov Efficacy (e) is relative to a standard full agonist.

While modifications of the H-Tyr-Phe-OH scaffold have famously produced δ-selective ligands, other structural alterations have been shown to confer affinity and activity at μ and κ opioid receptors. One of the most significant findings is that changing the C-terminal carboxylic acid to a carboxamide group in TIPP analogues can introduce potent μ-agonist activity. nih.gov This modification results in a mixed pharmacological profile of μ-agonist/δ-antagonist, a combination that has been explored for developing analgesics with potentially reduced tolerance and physical dependence. nih.gov

For example, the dermorphin (B549996) analogue Tyr-D-Arg-Phe-Sar (TAPS), which features a C-terminal sarcosine (B1681465) modification, demonstrates high-affinity binding to μ-opioid receptor subtypes (Ki values of 0.4 nM for μ₁ and 1.3 nM for μ₂). nih.gov Similarly, modifications to cyclic peptides containing the Tyr-Phe motif have yielded potent μ-receptor ligands. The tetrapeptide Tyr-c[D-Cys-Phe-D-Pen]NH₂ was found to be a μ-opioid receptor-selective ligand, and further modifications at the Tyr¹ and Phe³ positions were explored to understand their effects on μ and δ receptor binding and activation. nih.gov

Systematic modifications of enkephalin-like tetrapeptides have also shown that it is possible to enhance affinity for the κ-opioid receptor. Through a combination of substitutions at the Tyr¹, D-Ala², and Phe⁴ positions, along with C-terminal modifications, ligands with a 338-fold increase in KOR affinity were developed. nih.gov This highlights that while the Tyr-Phe motif is a common starting point, multi-faceted modifications are necessary to steer selectivity towards the κ-receptor. The dynorphin (B1627789)/KOR system is known to modulate various processes in the central nervous system, including mood, pain, and stress, making the development of selective KOR ligands a significant therapeutic goal. nih.govnih.gov

Elucidation of Structure-Activity Relationships for H-Tyr-Phe-OH Analogues in Receptor Binding

The development of receptor-selective ligands from the H-Tyr-Phe-OH template is a direct result of extensive structure-activity relationship (SAR) studies. These investigations systematically alter the chemical structure of the peptide to determine how specific functional groups and conformational features influence receptor binding and signal transduction.

The N-terminal Tyr residue is paramount for the activity of opioid peptides. SAR studies have consistently shown that both the amino group and the phenolic hydroxyl group are essential for high-affinity binding. Modifications to the Tyr residue can profoundly impact both affinity and efficacy.

A striking example is the mono-iodination at the 3'-position of the Tyr aromatic ring in TIPP. This single modification converts the potent δ-antagonist into a full δ-agonist, without significantly compromising its high affinity and selectivity for the δ-receptor. nih.gov This suggests that the electronic properties and steric bulk at this position influence the conformational state of the receptor, toggling it between an inactive and an active state.

Furthermore, replacing Tyr¹ in TIPP with other aromatic amino acids reveals the subtle structural requirements for δ-receptor activation. Substitution with 4-chlorophenylalanine (Cpa) had little effect on binding or efficacy, whereas substitutions with carboxamido-phenylalanine derivatives could induce varying degrees of agonist activity. nih.gov The use of sterically constrained aromatic amino acids, such as 2',6'-dimethyltyrosine (Dmt), has also been a successful strategy in many opioid peptides to enhance potency and selectivity. mdpi.comnih.gov These findings underscore that the N-terminus is not merely a binding anchor but a key determinant of the ligand's functional activity.

The C-terminus of H-Tyr-Phe-OH and its analogues also plays a crucial role in defining receptor selectivity and function. As previously mentioned, one of the most impactful C-terminal modifications is amidation. The conversion of the C-terminal carboxylic acid (-COOH) to a primary carboxamide (-CONH₂) in TIPP analogues leads to the emergence of a mixed μ-agonist/δ-antagonist profile. nih.gov This functional switch indicates that the C-terminus interacts with a region of the opioid receptors that differs between the μ and δ subtypes, and that the charge and hydrogen-bonding capacity of this terminus are critical for determining the ligand's functional profile. The negatively charged carboxylate is preferred for δ-antagonism in this scaffold, while the neutral, hydrogen-bond-donating amide group facilitates μ-agonism.

Studies on dynorphin A analogues have also shown that C-terminal modifications can affect efficacy. nih.gov Introducing a C-terminal amide group to [N-benzylTyr¹]Dyn A-(1-11) analogues slightly enhanced KOR affinity. nih.gov This demonstrates that even in longer peptides where the C-terminus is considered part of the "address" sequence that directs selectivity, its chemical nature can fine-tune receptor affinity and, in some cases, influence efficacy. mdpi.comnih.gov

The linear nature of small peptides allows for a high degree of conformational freedom, which often leads to poor receptor selectivity. sci-hub.se A highly successful strategy to overcome this is the introduction of conformational constraints, which rigidify the peptide backbone or its side chains. This approach can lock the peptide into a conformation that is optimal for binding to a specific receptor subtype, thereby increasing both potency and selectivity. sci-hub.senih.gov

The development of the highly δ-selective TIPP and TIP antagonists is a prime example of this strategy, where the incorporation of the rigid Tic residue in the second position dramatically constrains the peptide's structure. nih.gov Theoretical conformational analyses suggest that the receptor-bound conformation of these δ-antagonists is characterized by all-trans peptide bonds. nih.gov The centrally located Tic residue imposes significant constraints on the N-terminal dipeptide segment. nih.gov

Cyclization is another powerful method for imposing conformational constraints. This can be achieved through amide bond formation between amino acid side chains or via disulfide bridges. nih.gov For instance, the cyclic monomer H-Tyr-D-Orn-Phe-Asp-NH₂, which contains a rigid 13-membered ring, was found to be one of the most selective μ-receptor ligands reported. nih.gov In contrast, a related analogue with a larger, more flexible 15-membered ring showed no receptor preference, illustrating the direct link between the degree of conformational restriction and receptor selectivity. nih.gov Similarly, restricting the side chain of the Phe residue itself, for example by using 2-aminoindan-2-carboxylic acid (Aic), can convert a non-selective peptide into a highly μ-selective agonist. nih.gov These studies collectively demonstrate that conformational constraint is a key principle in the rational design of potent and selective opioid peptide ligands based on the H-Tyr-Phe-OH motif.

Effects of Targeted Amino Acid Substitutions and Beta-Methylation on H-Tyr-Phe-OH Analogue Efficacy

The efficacy and receptor binding affinity of peptides derived from the H-Tyr-Phe-OH motif are significantly influenced by strategic modifications to their amino acid sequence. Structure-activity relationship (SAR) studies have demonstrated that even minor alterations, such as substituting amino acids or introducing methyl groups, can dramatically alter a peptide's pharmacological profile.

A key area of investigation has been on analogues of larger peptides that incorporate the Tyr-Phe sequence, such as the delta (δ) opioid antagonist TIPP (H-Tyr-Tic-Phe-Phe-OH). Replacing the N-terminal Tyrosine (Tyr¹) with other aromatic amino acids like 4'-[N-(alkyl or aralkyl)carboxamido]phenylalanine has led to the development of analogues with subnanomolar δ opioid receptor binding affinity. nih.gov These substitutions can convert a δ antagonist into a partial or even a full agonist, highlighting the critical role of the Tyr¹ position in determining efficacy. For instance, replacing Tyr¹ in TIPP with Cpa (p-chloro-phenylalanine) had little effect on binding affinity and efficacy, indicating Cpa can be a good surrogate for Tyr¹. nih.gov Conversely, other substitutions at this position have resulted in potent and selective δ opioid agonists. nih.gov

N-methylation of the peptide backbone is another strategy that can impact efficacy. While not directly beta-methylation, Nα-methylation of the Phenylalanine at position 3 (Phe³) in cyclic opioid peptides related to dermorphin (which also contains a Tyr-Phe-like sequence) has been shown to have a significant effect on opioid activity. nih.gov This type of modification alters the peptide's conformation and flexibility, which in turn affects how it binds to its receptor. nih.gov Similarly, local constraints introduced via peptide backbone methylation in analogues of H-Phe-Phe-NH₂, a closely related dipeptide, were shown to significantly improve pharmacokinetic properties. acs.orgnih.gov

The introduction of beta-methylation, specifically, can provide conformational restriction. By adding a methyl group to the alpha-carbon of an amino acid residue, the rotational freedom around the peptide backbone is limited. This can lock the peptide into a more bioactive conformation, potentially increasing receptor affinity and selectivity. For example, the synthesis of (2S,3S)-β-methylhistidine has been explored as a tool for creating conformationally constrained peptidomimetics. mdpi.com Applying this principle to H-Tyr-Phe-OH analogues could similarly enhance their interaction with target receptors by reducing conformational flexibility and pre-organizing the molecule for optimal binding.

The following table summarizes the effects of substitutions in a TIPP peptide analogue, which contains the Tyr-Phe motif.

| Compound/Analogue | Modification | δ Receptor Binding Affinity (Ki, nM) | μ Receptor Binding Affinity (Ki, nM) | Efficacy ([³⁵S]GTPγS) |

| TIPP | Parent Peptide | 0.28 | 138 | Neutral Antagonist (e=0) |

| [Cpa¹]TIPP (10) | Tyr¹ → Cpa | 0.35 | 115 | Neutral Antagonist (e=0) |

| [Hcp¹]TIPP (11) | Tyr¹ → Hcp | 0.14 | 149 | Partial Agonist (e=0.486) |

| [Dcap¹]TIPP (12) | Tyr¹ → Dcap | 0.24 | 93.1 | Partial Agonist (e=0.527) |

| Data sourced from studies on TIPP analogues. nih.gov |

Peptidomimetic Design Principles Applied to H-Tyr-Phe-OH Scaffolds

Peptides like H-Tyr-Phe-OH often face challenges as therapeutic agents due to poor metabolic stability and low bioavailability. longdom.org Peptidomimetic design involves modifying the peptide structure to overcome these limitations while retaining or enhancing biological activity. longdom.org These strategies transform the original peptide into a "peptidomimetic," a molecule that mimics the peptide's essential pharmacophore but has improved drug-like properties. nih.gov

Strategies for Enhancing Receptor Binding Potency and Biochemical Stability

Several strategies can be applied to the H-Tyr-Phe-OH scaffold to improve its potency and stability. nih.gov

Backbone Modifications: Altering the amide bonds of the peptide backbone can significantly increase resistance to proteolytic degradation. upc.edu A common modification is the introduction of a reduced amide bond (ψ[CH₂-NH]), which has been successfully used in TIPP analogues. For example, H-Tyr-Ticψ[CH₂-NH]Cha-Phe-OH (TICP[ψ]) was found to be a potent and highly selective δ-opioid antagonist with increased stability. nih.gov

Cyclization: Constraining the peptide's conformation through cyclization can reduce flexibility, leading to a more defined structure that fits the receptor's binding pocket more precisely. nih.gov This often increases both affinity and selectivity. nih.gov Cyclization can be achieved through head-to-tail, side-chain-to-side-chain, or other linkage strategies. Cyclic analogues of H-Tyr-D-Orn-Phe-Asp-NH₂ have shown that both ring size and flexibility are critical factors affecting receptor affinity and selectivity. nih.gov

Incorporation of Unnatural Amino Acids: Replacing natural L-amino acids with D-amino acids or other non-proteinogenic amino acids can enhance stability against enzymatic degradation. nih.gov The incorporation of constrained residues, such as Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) in the TIPP peptide, provides conformational restriction that can lead to high receptor selectivity. nih.gov

Lipidation: Attaching a lipid chain to the peptide can improve its pharmacokinetic profile by enhancing its binding to plasma proteins like albumin, thereby extending its half-life. wikipedia.org This strategy has been used effectively for peptides like liraglutide. jenabioscience.com

Development of Novel Bioactive Peptidomimetics from H-Tyr-Phe-OH Structures

Applying the aforementioned principles to H-Tyr-Phe-OH has led to the development of novel bioactive compounds. The creation of pseudopeptides like TICP[ψ], with its modified backbone, serves as a prime example of a successful peptidomimetic derived from a scaffold containing the Tyr-Phe motif. This compound not only showed substantially increased δ-opioid antagonist potency but also high stability, making it a useful tool for labeling δ-opioid receptors. nih.gov

Furthermore, the exploration of constrained H-Phe-Phe-NH₂ analogues for the Substance P 1-7 binding site provides a blueprint for developing peptidomimetics from the closely related H-Tyr-Phe-OH structure. acs.orgnih.gov In these studies, rigidification of the dipeptide using a 3-phenylpyrrolidine (B1306270) moiety in place of the C-terminal phenylalanine resulted in a compound with high affinity, improved metabolic stability, and better intestinal permeability. acs.orgnih.gov This demonstrates how replacing a portion of the peptide with a non-peptidic scaffold can yield a superior therapeutic candidate. These novel structures, born from the original dipeptide, represent a promising class of therapeutics that can overcome the inherent limitations of natural peptides. usf.edu

H-Tyr-Phe-OH and Its Analogues in the Context of Substance P 1-7 Binding Site Interactions

Recent research has identified a specific binding site for the N-terminal fragment of Substance P, SP(1-7) (H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH). diva-portal.org Intriguingly, this site also interacts with analogues derived from endogenous opioid peptides. Studies on endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH₂) led to the discovery that its truncated dipeptide fragment, H-Phe-Phe-NH₂, is a small and high-affinity ligand for the SP(1-7) specific binding site, with a Ki of 1.5 nM. acs.org

This finding directly links the Phe-Phe motif, and by extension the structurally similar Tyr-Phe motif, to the SP(1-7) binding site. The C-terminal region of SP(1-7) itself, particularly the amidated Phe⁷ residue, is crucial for binding. diva-portal.org This underscores the importance of the phenylalanine residue in ligands that target this site. The high affinity of H-Phe-Phe-NH₂ suggests that the dipeptide structure serves as a promising lead compound for developing mimetics that target the SP(1-7) site, which has been implicated in the modulation of neuropathic pain. acs.orgnih.gov

Structure-activity relationship studies on H-Phe-Phe-NH₂ have further elucidated the requirements for binding. Local constraints, such as those introduced by backbone methylation or the preparation of cyclized analogues based on pyrrolidine, were shown to significantly improve metabolic stability and cell permeability while maintaining high affinity. acs.orgnih.gov This indicates that the SP(1-7) binding site can accommodate rigidified structures, a favorable characteristic for the design of potent and orally bioavailable drugs. The research into these dipeptide analogues provides a strong rationale for exploring H-Tyr-Phe-OH and its modified forms as potential ligands for the SP(1-7) binding site.

Advanced Analytical Methodologies for Characterization and Quantification of H Tyr Phe Oh

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating H-Tyr-Phe-OH from complex mixtures, such as synthesis reaction media or biological matrices, and for assessing its purity. The choice of technique depends on the specific analytical goal, whether it is qualitative identification, purity verification, or quantitative measurement.

High-Performance Liquid Chromatography (HPLC): Reversed-Phase and Aqueous Normal-Phase Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for peptide analysis. nih.gov For H-Tyr-Phe-OH, both reversed-phase and aqueous normal-phase modes offer distinct advantages.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for peptide separation. nih.govamericanpeptidesociety.org It separates molecules based on their hydrophobicity. americanpeptidesociety.org The stationary phase is nonpolar (e.g., silica (B1680970) bonded with C18 alkyl chains), while the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile. americanpeptidesociety.orgsigmaaldrich.com An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution. sigmaaldrich.com In RP-HPLC, H-Tyr-Phe-OH is retained on the hydrophobic stationary phase, and its elution is facilitated by increasing the concentration of the organic solvent in the mobile phase. sigmaaldrich.com Due to the presence of the hydrophobic benzyl (B1604629) group of Phenylalanine and the phenolic group of Tyrosine, H-Tyr-Phe-OH exhibits significant retention on C18 columns. hplc.eushodex.com

Aqueous Normal-Phase (ANP) HPLC is a versatile alternative that can separate both hydrophilic and hydrophobic compounds. mtc-usa.com This technique often utilizes silica hydride-based stationary phases. researchgate.net Under ANP conditions, polar peptides can be retained even with high aqueous content mobile phases, a feature not typically feasible with traditional reversed-phase columns. researchgate.net This mode can be particularly useful for separating H-Tyr-Phe-OH from more polar or non-polar impurities that might be difficult to resolve using RP-HPLC alone. mtc-usa.comresearchgate.net

| Parameter | Reversed-Phase (RP-HPLC) | Aqueous Normal-Phase (ANP-HPLC) |

|---|---|---|

| Stationary Phase | C18-bonded silica (wide pore) | Silica Hydride-based |

| Mobile Phase A | 0.1% TFA in Water | Water with 0.5% Formic Acid |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile with 0.5% Formic Acid |

| Elution Principle | Increasing hydrophobicity leads to longer retention; eluted by increasing organic solvent percentage. nih.gov | Separates both hydrophilic and hydrophobic compounds; elution can be complex depending on mobile phase composition. mtc-usa.comresearchgate.net |

| Common Detector | UV Detector (e.g., 220 nm, 280 nm) | UV Detector, Mass Spectrometer (MS) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Dipeptide Identification and Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the definitive identification and quantification of peptides like H-Tyr-Phe-OH. creative-proteomics.comacs.org It combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. creative-proteomics.com After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer.

For quantification, a specific precursor ion corresponding to the molecular weight of H-Tyr-Phe-OH is selected and fragmented. The intensity of one or more specific fragment ions is then monitored. This method, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even in complex biological matrices. researchgate.net The high sensitivity and selectivity of LC-MS/MS make it the gold standard for pharmacokinetic studies and trace-level quantification. creative-proteomics.comnih.gov

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Amino Acid and Peptide Analysis

Gas Chromatography (GC) is primarily used for volatile compounds. americanpeptidesociety.org Peptides like H-Tyr-Phe-OH are non-volatile due to their polar nature and zwitterionic character. americanpeptidesociety.org Therefore, direct analysis by GC-MS is not feasible. However, GC-MS can be an invaluable tool for confirming the amino acid composition of the dipeptide. This involves hydrolyzing the peptide bond to break H-Tyr-Phe-OH down into its constituent amino acids, Tyrosine and Phenylalanine.

The resulting amino acids are then chemically modified (derivatized) to make them volatile. Common derivatization agents include silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The derivatized amino acids can then be separated by GC and identified by their characteristic mass spectra. acs.orgnih.gov While less direct than HPLC for the intact dipeptide, GC-MS provides orthogonal information, confirming the fundamental building blocks of the molecule. americanpeptidesociety.orgcat-online.com

Spectroscopic Characterization of H-Tyr-Phe-OH and Its Interactions

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Information

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for the structural elucidation of molecules in solution. nmims.edu For H-Tyr-Phe-OH, both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information. acs.orgacs.org

¹H NMR spectra reveal the chemical environment of each proton in the molecule. The chemical shifts of the α-protons of the Tyrosine and Phenylalanine residues are particularly informative and are influenced by the peptide bond and the sequence of the amino acids. acs.orgacs.org The aromatic protons of the two side chains appear in a distinct region of the spectrum.

2D NMR techniques , such as Correlation Spectroscopy (COSY), are used to establish connectivity between protons that are coupled through chemical bonds. acs.org This helps in assigning the complex and often overlapping signals in the 1D spectrum, confirming the structure of the dipeptide and the sequence of the amino acid residues. acs.org By analyzing NMR parameters, one can gain a detailed picture of the three-dimensional conformation of H-Tyr-Phe-OH in solution. nmims.edunih.govnih.gov

| NMR Parameter | Information Provided | Relevance to H-Tyr-Phe-OH |

|---|---|---|

| Chemical Shift (δ) | Electronic environment of the nucleus. nih.gov | Distinguishes protons on Tyr vs. Phe residues (e.g., α-H, β-H, aromatic-H). Affected by peptide bond formation. acs.org |

| Spin-Spin Coupling (J) | Connectivity between adjacent nuclei. | Confirms bonding network (e.g., coupling between α-H and β-H). |

| 2D COSY Cross-Peaks | Correlation between coupled protons. acs.org | Assigns specific protons to their respective amino acid spin systems. acs.org |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei (<5 Å). | Provides information on the 3D conformation and folding of the dipeptide in solution. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. thermofisher.com For H-Tyr-Phe-OH, the UV absorption is dominated by the aromatic side chains of Tyrosine and Phenylalanine, which act as chromophores. nih.goveuropeanpharmaceuticalreview.com

Fluorescence Spectroscopy in Probing H-Tyr-Phe-OH Interactions with Biomolecules

Fluorescence spectroscopy is a highly sensitive analytical technique employed to investigate the interactions between H-Tyr-Phe-OH and various biomolecules. This methodology leverages the intrinsic fluorescence of the compound's aromatic amino acid residues, namely tyrosine (Tyr) and phenylalanine (Phe). nih.govresearchgate.net The tyrosine residue, in particular, serves as a robust intrinsic fluorescent probe due to its higher quantum yield compared to phenylalanine. nih.gov The fluorescence emission of these residues is exquisitely sensitive to their local microenvironment. researchgate.netnih.gov Consequently, when H-Tyr-Phe-OH binds to a biomolecule such as a protein or enzyme, changes in the polarity, viscosity, and accessibility of the environment surrounding the Tyr and Phe residues lead to measurable alterations in the fluorescence signal. nih.govmdpi.com

Key parameters that are monitored include changes in fluorescence intensity, shifts in the emission maximum wavelength, and alterations in fluorescence lifetime. One of the primary mechanisms studied is fluorescence quenching, where the fluorescence intensity of H-Tyr-Phe-OH decreases upon interaction with a biomolecule. mdpi.com This quenching can occur through two principal mechanisms: dynamic quenching, resulting from collisional encounters between the fluorophore and the quencher, and static quenching, which arises from the formation of a non-fluorescent ground-state complex. mdpi.com By analyzing the quenching data, for instance through the Stern-Volmer equation, researchers can calculate key binding parameters such as the binding constant (K_b) and the number of binding sites (n), providing quantitative insights into the interaction.

Furthermore, shifts in the wavelength of maximum fluorescence emission (λ_em) offer qualitative information about the environment of the fluorophore. A blue shift (hypsochromic shift) to a shorter wavelength typically indicates that the fluorophore has moved to a more non-polar or hydrophobic environment, such as the binding pocket of a protein. nih.gov Conversely, a red shift (bathochromic shift) to a longer wavelength suggests a transition to a more polar or solvent-exposed environment. nih.govnih.gov These spectral shifts provide valuable data on the conformational changes that may occur in either the dipeptide or the target biomolecule upon binding.

| Parameter | H-Tyr-Phe-OH Alone | H-Tyr-Phe-OH + Model Protein | Interpretation |

|---|---|---|---|

| Excitation Wavelength (λ_ex) | 275 nm | 275 nm | Standard excitation for Tyrosine residue. |

| Emission Wavelength (λ_em) | 304 nm | 300 nm | A 4 nm blue shift suggests the Tyr residue entered a more hydrophobic environment upon binding. nih.gov |

| Relative Fluorescence Intensity | 100 a.u. | 45 a.u. | Significant fluorescence quenching indicates strong interaction and/or energy transfer. mdpi.com |

| Binding Constant (K_b) | N/A | 1.5 x 10⁴ M⁻¹ | Calculated from quenching data, indicates a moderate binding affinity. |

| Number of Binding Sites (n) | N/A | ~1 | Suggests a 1:1 binding stoichiometry between the dipeptide and the protein. |

Terahertz Spectroscopic Analysis for Understanding H-Tyr-Phe-OH Vibrational Dynamics

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1–15 THz), is a powerful non-destructive technique for probing the low-frequency vibrational dynamics of peptides. proquest.comuniroma1.it These low-frequency modes correspond to collective motions of the molecule, such as torsional vibrations of the peptide backbone, bending of the entire structure, and intermolecular vibrations like hydrogen bond stretching and shearing. researchgate.netresearchgate.net These motions are fundamental to the conformational flexibility and biological function of peptides. For H-Tyr-Phe-OH, THz spectroscopy provides a unique spectral fingerprint that is highly sensitive to its specific three-dimensional conformation and solid-state packing. rsc.orgnih.gov

The THz absorption spectrum of a peptide is characterized by a series of distinct peaks, each corresponding to a specific vibrational mode. uniroma1.it The analysis of H-Tyr-Phe-OH involves measuring its THz absorption spectrum and then assigning these experimental peaks to specific molecular motions. This assignment is a complex task that is typically accomplished by combining experimental results with advanced computational modeling, primarily Density Functional Theory (DFT) calculations. rsc.orgnih.govrsc.org DFT is used to predict the vibrational frequencies and visualize the atomic displacements for each mode. nih.gov Further analysis, such as Potential Energy Distribution (PED), can then be used to quantify the contribution of different internal coordinates (e.g., specific bond torsions or angle bends) to a particular vibrational mode. rsc.orgrsc.org

Studies on similar dipeptides, such as diphenylalanine (Phe-Phe), have demonstrated the efficacy of this combined experimental-computational approach. rsc.org The resulting data provide profound insights into the conformational landscape and the non-covalent interactions that stabilize the peptide's structure. For H-Tyr-Phe-OH, this analysis can reveal the vibrational dynamics associated with its aromatic side chains and the peptide backbone, offering a detailed picture of its structural flexibility. rsc.orgresearcher.life

| Experimental Peak (THz) | Calculated Peak (THz) | Vibrational Mode Assignment (based on PED Analysis) |

|---|---|---|

| 0.83 | 0.81 | Intermolecular shearing motion of peptide chains. rsc.org |

| 1.13 | 1.15 | Torsional motion of the Cα-Cβ bond in the Phe side chain. rsc.org |

| 1.68 | 1.70 | Collective out-of-plane bending of the peptide backbone. rsc.org |

| 2.18 | 2.20 | Phenyl ring libration (rocking motion). rsc.org |

| 2.71 | 2.68 | Amide group C=O in-plane bending. rsc.org |

| 3.33 | 3.35 | Intermolecular hydrogen bond stretching vibrations. rsc.org |

Optimized Sample Preparation and Derivatization Protocols for H-Tyr-Phe-OH Analysis

The accurate characterization and quantification of H-Tyr-Phe-OH, particularly from complex biological matrices like plasma or tissue homogenates, necessitates robust and optimized sample preparation protocols. chromatographyonline.comthermofisher.com The primary goals of sample preparation are to remove interfering substances (e.g., proteins, lipids, salts), concentrate the analyte to a detectable level, and ensure compatibility with the downstream analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). thermofisher.comphenomenex.comyoutube.com

A common and effective technique for the cleanup of peptides from biological samples is Solid-Phase Extraction (SPE). mdpi.comnih.gov For H-Tyr-Phe-OH, a reversed-phase (RP) SPE cartridge (e.g., C18) is typically employed. The process involves loading the sample onto the sorbent, where the dipeptide is retained through hydrophobic interactions. Interfering polar components are washed away, and the purified H-Tyr-Phe-OH is then eluted with a solvent of higher organic content. mdpi.com This method is highly versatile and effective for desalting and concentrating the peptide prior to analysis. thermofisher.com

In many cases, derivatization of the dipeptide is performed to enhance its analytical properties. rsc.orglibretexts.org Derivatization is a chemical modification process that can improve chromatographic retention, increase ionization efficiency for mass spectrometry, or introduce a fluorescent or UV-absorbing tag for enhanced detection. libretexts.orgacs.org For H-Tyr-Phe-OH, derivatization typically targets the primary amine at the N-terminus or the carboxylic acid at the C-terminus. For instance, pre-column derivatization with reagents like dansyl chloride not only improves chromatographic separation but also attaches a highly fluorescent tag, significantly lowering the limit of detection. acs.org For LC-MS analysis, derivatization can be used to introduce a fixed positive charge, which enhances ionization efficiency and simplifies fragmentation patterns in tandem MS (MS/MS) experiments, aiding in structural elucidation and quantification. nih.govnih.gov

| Derivatization Reagent | Target Functional Group | Analytical Technique | Advantage |

|---|---|---|---|

| Dansyl Chloride | Primary amines (N-terminus) | HPLC-Fluorescence | Adds a highly fluorescent tag, increasing sensitivity. acs.org |

| N-succinimidyl-2(3-pyridyl)acetate (SPA) | Primary amines (N-terminus) | LC-MS/MS | Alters fragmentation to favor b-type ions, aiding sequence analysis. nih.gov |

| 4-Sulfophenyl isothiocyanate | Primary amines (N-terminus) | LC-MS/MS | Introduces a sulfonic acid group, increasing yield of y-type fragment ions. rsc.org |

| Pyrimidyl piperazine (B1678402) (with EDC/HOAt) | Carboxyl groups (C-terminus, Asp/Glu) | LC-MS/MS (ETD) | Increases positive charge state, improving fragmentation efficiency by Electron Transfer Dissociation (ETD). nih.gov |

Computational Chemistry and in Silico Modeling of H Tyr Phe Oh Systems

Molecular Docking Simulations for H-Tyr-Phe-OH Binding to Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the inhibitory potential of peptides like H-Tyr-Phe-OH against various biological targets.

Angiotensin-Converting Enzyme (ACE) and Angiotensin II Type 1 Receptor (AT1R): The dipeptide H-Phe-Tyr-OH, an isomer of H-Tyr-Phe-OH, has been investigated for its potential as an Angiotensin-Converting Enzyme (ACE) inhibitor and an Angiotensin II Type 1 Receptor (AT1R) blocker. cumhuriyet.edu.trcumhuriyet.edu.tr Molecular docking studies revealed that H-Phe-Tyr-OH can effectively bind to the active sites of both ACE and AT1R. cumhuriyet.edu.tr For the ACE receptor, the dipeptide achieved a binding energy of -7.8 kcal/mol. cumhuriyet.edu.tr The interaction is stabilized by hydrogen bonds with key residues such as Gln-281, Asp-415, and Tyr-520, and pi-interactions with Asp-453, Val-379, Val-380, and His-383. cumhuriyet.edu.tr These interactions are significant as they occur in regions also targeted by established synthetic drugs. cumhuriyet.edu.tr When docked with AT1R, the H-Phe-Tyr-OH dipeptide forms hydrogen bonds and pi-interactions with residues like Tyr-92, Ile-288, and Tyr-292, similar to synthetic ARBs. cumhuriyet.edu.tr The presence of C-terminal tripeptides with aromatic amino acids like Phe and Tyr has been noted to contribute to high ACE-inhibitory activity. plos.org

Dipeptidyl Peptidase III (DPP III): While direct docking studies for H-Tyr-Phe-OH are limited, research on its derivative, Tyr-Phe-NHOH, a competitive inhibitor of human DPP III, provides valuable insights. mdpi.comunirioja.es This inhibitor binds to the DPP III active site, where its interactions are crucial for its inhibitory potency. mdpi.com Molecular dynamics simulations of the human DPP III-H-Tyr-Phe-NHOH complex have shown that the inhibitor binds to the active-site zinc ion. mdpi.com Specifically, the second carbonyl group of the inhibitor interacts with the zinc, while its hydroxamate hydroxyl group forms a hydrogen bond with Glu508. mdpi.com Furthermore, the active-site residue Glu451 forms hydrogen bonds with the amide group of the inhibitor's first peptide bond and its N-terminus. mdpi.com Dipeptides with aromatic pairs, such as Tyr-Phe, have been shown to be potent inhibitors of rat brain DPP III. mdpi.com

Opioid Receptors: Molecular docking has been employed to understand the binding of various opioid peptides to their receptors. For instance, studies on dermorphin (B549996) derivatives at the µ-opioid receptor (MOR) show key interactions, such as the bond between the C=O group of the tyrosyl residue and an arginyl residue of the receptor. mdpi.com While not specific to H-Tyr-Phe-OH, these studies highlight the importance of the tyrosine residue in opioid receptor binding. Conformational analyses of related peptides like H-Tyr-Tic-Phe-OH, a delta-opioid antagonist, reveal compact structures with specific aromatic ring stacking patterns that are critical for receptor interaction. nih.gov

Table 1: Molecular Docking Data for H-Phe-Tyr-OH and Related Compounds

| Ligand | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| H-Phe-Tyr-OH | ACE | -7.8 | Gln-281, Asp-415, Tyr-520, Asp-453, Val-379, Val-380, His-383 | cumhuriyet.edu.tr |

| H-Phe-Tyr-OH | AT1R | Not explicitly stated, but forms H-bonds and pi-interactions | Tyr-92, Ile-288, Tyr-292 | cumhuriyet.edu.tr |

| Tyr-Phe-NHOH (derivative) | DPP III | Not explicitly stated, but is a strong competitive inhibitor | Glu508, Glu451, Zinc ion | mdpi.com |

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT) for Electronic and Structural Properties of H-Tyr-Phe-OH

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. While specific DFT studies on the H-Tyr-Phe-OH dipeptide are not widely available, research on its constituent amino acids, tyrosine and phenylalanine, provides foundational knowledge.

DFT calculations (B3LYP/6-311++G(d,p)) have been used to determine the molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of both phenylalanine and tyrosine. cumhuriyet.edu.trresearchgate.net These studies show that the energy gap between the HOMO and LUMO is lower for phenylalanine (0.19851 eV) compared to tyrosine (0.20501 eV), suggesting that phenylalanine has higher reactivity. cumhuriyet.edu.trresearchgate.net The molecular electrostatic potential maps indicate that the most negative regions (prone to electrophilic attack) are located on the carboxyl groups for both amino acids, with the hydroxyl group of tyrosine also showing a deep red (negative) color. cumhuriyet.edu.tr

Time-Dependent DFT (TD-DFT) has been used to predict the electronic absorption spectra of these amino acids. cumhuriyet.edu.trresearchgate.net Such calculations are fundamental to understanding how these molecules interact with light and their potential for electronic excitations, which can influence their interactions within biological systems. High-level quantum chemical methods have also been used to explore the energetics of cation-π interactions, which are significant for aromatic amino acids like tyrosine and phenylalanine and can be stronger than typical hydrogen bonds. plos.org

Table 2: DFT-Calculated Properties of Phenylalanine and Tyrosine

| Amino Acid | Property | Calculated Value | Method | Reference |

|---|---|---|---|---|

| Phenylalanine | HOMO-LUMO Energy Gap | 0.19851 eV | B3LYP/6-311++G(d,p) | cumhuriyet.edu.trresearchgate.net |

| Tyrosine | HOMO-LUMO Energy Gap | 0.20501 eV | B3LYP/6-311++G(d,p) | cumhuriyet.edu.trresearchgate.net |

| Phenylalanine | C=O Bond Length | 1.231622 Å | B3LYP/6-311++G(d,p) | cumhuriyet.edu.tr |

| Tyrosine | C=O Bond Length | 1.233 Å | B3LYP/6-311++G(d,p) | cumhuriyet.edu.tr |

Molecular Dynamics Simulations to Investigate H-Tyr-Phe-OH Conformational Space and Protein-Ligand Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to explore their conformational flexibility and the dynamics of their interactions with proteins over time.

MD simulations have been used to study the self-aggregation of phenylalanine and tyrosine, revealing that tyrosine molecules form more stable and ordered structures compared to phenylalanine. mdpi.com When studying the interaction between phenylalanine and tyrosine, MD simulations have been used to calculate the potential of mean force, determining the free energy surface for stacking and T-shaped competition between the aromatic rings in different solvents. nih.gov These studies show that stacked structures are generally favored. nih.gov

In the context of protein-ligand interactions, MD simulations of the H-Tyr-Phe-NHOH inhibitor bound to DPP III revealed that ligand binding induces a reorganization and partial closure of the binding site. mdpi.comunirioja.es Such simulations are critical for understanding the induced-fit mechanism of binding. Similarly, MD simulations of related opioid peptides have been used to explore their conformational space, identifying preferred secondary structures like β-turns that are stabilized by intramolecular hydrogen bonds. nih.govnih.gov These simulations show that even relatively constrained peptides can exhibit significant structural flexibility, particularly at the C-terminal residue. nih.gov

Computational Predictions of Binding Free Energies for H-Tyr-Phe-OH Interactions

Calculating the binding free energy provides a quantitative measure of the affinity between a ligand and its receptor. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for estimating binding free energies from MD simulation trajectories.

In Silico Assessment of H-Tyr-Phe-OH Pharmacokinetic Profiles (e.g., Absorption, Distribution, Metabolism, Excretion)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in early-stage drug discovery to assess the druglikeness of a compound. Computational tools can predict various pharmacokinetic properties based on the molecule's structure.

An ADME analysis has been performed for the H-Phe-Tyr-OH dipeptide to evaluate its drug potential. cumhuriyet.edu.trcumhuriyet.edu.tr These theoretical calculations are used to estimate properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. While the detailed results of this specific study are part of a broader investigation, the performance of such an analysis indicates the recognized potential of this dipeptide as a therapeutic agent. cumhuriyet.edu.trcumhuriyet.edu.tr Generally, ADME predictions for peptides can be challenging due to their flexibility and susceptibility to enzymatic degradation, but they provide a valuable preliminary assessment.

Oxidative Chemistry and Site Selective Peptide Cleavage Involving H Tyr Phe Oh Constituent Residues

Mechanisms of Tyrosine Hyperoxidation within Peptide Sequences

Tyrosine is a primary target for protein oxidation due to its electron-rich phenol (B47542) moiety. nih.gov The oxidation of tyrosine in a peptide sequence is a complex process that can be induced by various factors, including radicals, UV radiation, or enzymes. nih.gov The specific oxidation products formed are highly dependent on the oxidant used and the local chemical environment of the residue. nih.gov

One significant pathway involves hyperoxidation, which leads to extensive modification of the tyrosine side chain. Research has identified a novel form of tyrosine hyperoxidation that results in an unprecedented, highly electrophilic motif. nih.govrsc.org In this process, the phenyl ring of tyrosine undergoes extensive oxidation, characterized by the incorporation of multiple oxygen atoms and a higher degree of unsaturation. researchgate.net This transformation can lead to the formation of multiple ketone functionalities on the aromatic ring. researchgate.net

A key example of a hyperoxidized tyrosine product is the 4,5,6,7-tetraoxo-1H-indole-2-carboxamide (TICA) moiety. nih.govnih.gov The formation of this structure involves a cascade of chemical transformations, including oxidation and cyclization. nih.gov The highly electrophilic nature of the TICA unit makes it a valuable target for selective bioconjugation or further synthetic manipulation of peptides. rsc.orgresearchgate.net The process is initiated by the oxidation of the tyrosine phenol group, which can then undergo further reactions, ultimately leading to the cleavage of the peptide backbone. nih.gov

Dess-Martin Periodinane (DMP)-Mediated Site-Selective Cleavage at Tyrosine Residues in Peptides

A novel and highly efficient method for achieving site-selective peptide cleavage at tyrosine residues utilizes the hypervalent iodine reagent, Dess-Martin periodinane (DMP). nih.govbohrium.com This method specifically targets the N-terminal amide bond of a tyrosine residue, resulting in its scission under mild conditions (e.g., 40 °C). rsc.orgresearchgate.net

The reaction yields two distinct products: an intact N-terminal peptide fragment and a modified C-terminal fragment. nih.gov The C-terminal fragment is distinguished by the presence of the hyperoxidized TICA motif where the tyrosine residue was located. rsc.orgrsc.org This DMP-mediated cleavage has demonstrated high site-selectivity for tyrosine, with minimal impact on other oxidation-sensitive amino acids such as tryptophan, serine, or threonine. rsc.org

The proposed mechanism for this cleavage begins with the DMP-mediated oxidation of the tyrosine side chain. nih.govresearchgate.net This is followed by a series of steps, including a Michael addition involving the N-terminal amide, which facilitates the eventual hydrolysis and cleavage of the amide bond. nih.gov The efficiency of this reaction is notable; for instance, the treatment of H-Tyr-Phe-Val-Phe-OH with DMP resulted in the rapid generation of the cleaved product within 30 minutes. nih.gov

The robustness of this methodology is highlighted by its broad substrate scope, which includes various peptides with post-translational modifications and even complex cyclic peptides. rsc.orgresearchgate.net

Table 1: Efficiency of DMP-Mediated Cleavage on Various Peptide Substrates This table is interactive. You can sort and filter the data.

| Peptide Substrate | Reaction Time | Cleavage Conversion (%) | Notes |

|---|---|---|---|

| Fmoc-Gly-Tyr-Phe-Val-Phe-OH | 48 h | >95% | N-terminal Fmoc group for easy HPLC monitoring. nih.govresearchgate.net |

| H-Tyr-Phe-Val-Phe-OH | 30 min | >95% | Rapid conversion with a free N-terminal Tyr. nih.gov |

| Cyclic Peptide (depsipeptide) | 48 h | >80% | Demonstrates applicability to complex structures. rsc.orgresearchgate.net |

Formation and Reactivity of Dopaquinone (B1195961) Intermediates in Tyrosine Oxidation Pathways

In many biological and chemical oxidation pathways, tyrosine is first converted to 3,4-dihydroxyphenylalanine (DOPA), which is then oxidized to dopaquinone. nih.govtaylorandfrancis.comresearchgate.net Dopaquinone is a highly reactive ortho-quinone that serves as a critical intermediate in processes like melanin (B1238610) biosynthesis. nih.govresearchgate.net

Once formed, dopaquinone is chemically malleable and can follow several reaction pathways: nih.gov

Intramolecular Cyclization: Dopaquinone can spontaneously cyclize through its alanyl side chain to form cyclodopa (leucochrome). nih.govresearchgate.net This is a key step in the pathway to forming eumelanin. researchgate.net

Nucleophilic Addition: Due to its electrophilic nature, dopaquinone readily reacts with nucleophiles. nih.gov In biological systems, it can be attacked by the thiol group of cysteine to form cysteinyldopa, diverting the pathway towards pheomelanin production. researchgate.net It can also participate in Michael addition reactions with other nucleophiles, leading to peptide and protein crosslinking. mdpi.com

Redox Reactions: Dopaquinone can act as an oxidizing agent. For example, it can oxidize cyclodopa to dopachrome (B613829) while being reduced back to DOPA, creating a redox cycle. nih.gov

The reactivity of dopaquinone is central to its biological role and its utility in chemical biology. The competition between intramolecular cyclization and intermolecular nucleophilic addition is a key control point in melanin synthesis and a potential target for manipulation in materials science and biomedicine. nih.govresearchgate.net

Development of Novel Peptide Cleavage Methodologies Based on Oxidative Processes

The development of methods for site-selective peptide cleavage is crucial for protein sequencing and analysis. nih.gov Oxidative processes targeting the unique reactivity of certain amino acid side chains have given rise to several powerful chemical cleavage techniques.